LogP Differential Between 4-Pyridyl and 3-Pyridyl Regioisomers: Implications for Membrane Permeability and Formulation
The 4-pyridyl substitution in (1-(pyridin-4-yl)cyclopropyl)methanol yields a measurably higher calculated LogP (1.525) compared to the 3-pyridyl isomer (LogP 1.10550) . This ~0.42 LogP unit difference represents a ~2.6-fold increase in octanol-water partition coefficient, which modulates passive membrane permeability and may influence oral bioavailability potential [1]. While both compounds share identical molecular weight (149.19) and polar surface area (33.12 Ų), the regioisomeric positioning of the pyridine nitrogen alters the electron distribution and hydrogen-bonding capacity, affecting both chromatographic behavior and biological partitioning .
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.525 (calculated) for cyclopropyl(pyridin-4-yl)methanol |
| Comparator Or Baseline | LogP = 1.10550 (calculated) for [1-(pyridin-3-yl)cyclopropyl]methanol (CAS 351421-96-0) |
| Quantified Difference | ΔLogP ≈ +0.42 (4-pyridyl more lipophilic) |
| Conditions | Computational prediction using standard LogP algorithms; both compounds share C9H11NO formula and MW 149.19 |
Why This Matters
Higher LogP influences formulation solvent selection, reverse-phase HPLC retention time, and passive cellular permeability—critical considerations for medicinal chemistry optimization and analytical method development.
- [1] PMC. (n.d.). Table 1: LogP and Physicochemical Properties Comparison. View Source
